molecular formula C19H13ClF3NO3 B12213888 N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12213888
M. Wt: 395.8 g/mol
InChI Key: LRCBWGALTNNEKG-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene (benzopyran) core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide moiety linked to a 4-chloro-3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₄ClF₃NO₃, with an average mass of 395.77 g/mol (monoisotopic mass: 395.0535) .

Properties

Molecular Formula

C19H13ClF3NO3

Molecular Weight

395.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13ClF3NO3/c1-9-5-10(2)17-12(6-9)15(25)8-16(27-17)18(26)24-11-3-4-14(20)13(7-11)19(21,22)23/h3-8H,1-2H3,(H,24,26)

InChI Key

LRCBWGALTNNEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The presence of halogen and trifluoromethyl groups makes the compound amenable to nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby exerting its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromene Derivatives

N-[2-(Trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • Molecular Formula: C₁₉H₁₄F₃NO₃
  • Key Differences : The phenyl substituent is at position 2-(trifluoromethyl) instead of 4-chloro-3-(trifluoromethyl) .
  • Implications : The positional isomerism of the trifluoromethyl group may alter electronic properties and steric interactions, affecting binding affinity in biological targets. For example, the 4-chloro substitution in the target compound could enhance halogen bonding in protein interactions compared to the 2-substituted analog .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
  • Molecular Formula : C₁₇H₁₀Cl₃F₃N₃O₂
  • Key Differences: Replaces the chromene core with a quinazolinone-acetamide scaffold.
  • Implications: The quinazolinone moiety is a known pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to the chromene-based compound. The acetamide linker may also influence solubility and metabolic stability .

Phenylurea Derivatives

CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
  • Molecular Formula : C₁₄H₁₁ClF₃N₂O
  • Key Differences : Substitutes the chromene-carboxamide with a phenylurea group.
  • Biological Activity: CTPPU demonstrates antiproliferative effects in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest at G0/G1 phase.
CTP-(4-OH)-PU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxyphenyl)urea)
  • Molecular Formula : C₁₄H₁₁ClF₃N₂O₂
  • Key Differences : Incorporates a 4-hydroxyphenyl group instead of phenyl.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity (if reported) References
Target Compound C₁₉H₁₄ClF₃NO₃ Chromene-carboxamide 4-Cl-3-CF₃-phenyl, 6,8-dimethyl Not explicitly reported
N-[2-(Trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C₁₉H₁₄F₃NO₃ Chromene-carboxamide 2-CF₃-phenyl, 6,8-dimethyl Not reported
CTPPU C₁₄H₁₁ClF₃N₂O Phenylurea 4-Cl-3-CF₃-phenyl, phenylurea Anticancer (NSCLC cell cycle arrest)
Quinazolinone Acetamide Analog C₁₇H₁₀Cl₃F₃N₃O₂ Quinazolinone-acetamide 4-Cl-3-CF₃-phenyl, 6,8-dichloro-quinazolinone Not reported

Research Findings and Implications

  • Chromene vs. Quinazolinone Cores: Chromene derivatives are associated with anti-inflammatory and antioxidant activities, while quinazolinones are linked to kinase inhibition. The target compound’s chromene core may favor redox-modulating effects over direct kinase targeting .
  • Substituent Effects : The 4-chloro-3-trifluoromethylphenyl group in the target compound is a recurring motif in bioactive molecules, likely due to its electron-withdrawing properties and metabolic stability .
  • Synthetic Accessibility : The chromene-carboxamide scaffold can be synthesized via cyclocondensation reactions, as seen in related compounds , whereas phenylureas require carbodiimide-mediated coupling .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H13ClF3NO3
  • CAS Number : 879575-26-5
  • Molar Mass : 395.76 g/mol

Biological Activities

The chromene scaffold is known for a variety of biological activities, including:

  • Anticancer Activity :
    • Compounds with the chromene structure have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of tubulin polymerization, leading to cell cycle arrest . For instance, certain analogs have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) and other cancer types .
  • Antimicrobial Properties :
    • Research indicates that chromene derivatives exhibit antimicrobial activity against various pathogens. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances this activity by facilitating interactions with microbial targets .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are important in neurodegenerative diseases and inflammation respectively. For example, some derivatives showed IC50 values in the low micromolar range against AChE, indicating potential as therapeutic agents for Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Trifluoromethyl groupEnhances binding affinity to target enzymes due to strong electron-withdrawing nature
Dimethyl substitutionsModulate lipophilicity and bioavailability
Aromatic substitutionsAffect interactions with biological targets through π–π stacking and hydrophobic interactions

Case Studies

  • Anticancer Mechanism :
    • A study demonstrated that a related chromene derivative led to significant apoptosis in MCF-7 cells by activating caspase pathways and inhibiting cell migration . The compound's ability to disrupt microtubule dynamics was highlighted as a key mechanism.
  • Enzyme Inhibition Studies :
    • In vitro studies assessed the inhibitory effects of various chromene derivatives on AChE and COX enzymes. Results indicated that specific structural features significantly increased enzyme inhibition potency, with some compounds achieving IC50 values below 10 μM .

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